Cas no 1274052-38-8 (ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)

ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate
- 2-Thiophenepropanoic acid, 5-ethyl-β-oxo-, ethyl ester
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- インチ: 1S/C11H14O3S/c1-3-8-5-6-10(15-8)9(12)7-11(13)14-4-2/h5-6H,3-4,7H2,1-2H3
- InChIKey: KOVUUYALFMHJKJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(CC)S1)(=O)CC(=O)OCC
じっけんとくせい
- 密度みつど: 1.152±0.06 g/cm3(Predicted)
- ふってん: 331.0±32.0 °C(Predicted)
- 酸性度係数(pKa): 10.03±0.48(Predicted)
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126835-2.5g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1126835-5.0g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 5g |
$2277.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-10g |
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 98% | 10g |
¥26460.00 | 2024-08-09 | |
Enamine | EN300-1126835-0.5g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1126835-10.0g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 10g |
$3376.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-1g |
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 98% | 1g |
¥5275.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418747-5g |
Ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 98% | 5g |
¥17836.00 | 2024-08-09 | |
Enamine | EN300-1126835-0.25g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1126835-1.0g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 1g |
$785.0 | 2023-05-25 | ||
Enamine | EN300-1126835-0.1g |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate |
1274052-38-8 | 95% | 0.1g |
$553.0 | 2023-10-26 |
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoateに関する追加情報
Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate: A Comprehensive Overview
Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate, with the CAS number 1274052-38-8, is a compound of significant interest in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various chemical industries. The name itself highlights its key structural features: the ethyl group attached to the thiophene ring and the oxo group in the propanoate moiety. These features contribute to its reactivity and versatility in chemical reactions.
Recent studies have focused on the synthesis and characterization of Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate. Researchers have explored its stability under different conditions, revealing that it exhibits remarkable thermal stability, making it suitable for high-temperature applications. Additionally, its solubility properties have been analyzed, showing that it dissolves well in organic solvents, which is advantageous for its use in solution-based reactions.
The synthesis of this compound typically involves a multi-step process, often starting with the preparation of the thiophene derivative. One common approach is the Friedel-Crafts alkylation reaction, which allows for the introduction of the ethyl group onto the thiophene ring. Subsequent steps involve esterification to form the propanoate moiety. Recent advancements in catalytic methods have optimized these steps, leading to higher yields and improved purity of the final product.
In terms of applications, Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate has shown promise in pharmaceutical research. Its structure suggests potential bioactivity, particularly as a precursor for more complex molecules with therapeutic properties. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant activities. These findings underscore its potential role in drug discovery and development.
Moreover, this compound has found applications in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers and metal-organic frameworks (MOFs). Recent studies have demonstrated its utility in enhancing the mechanical properties of polymer composites, highlighting its potential in advanced materials research.
The structural versatility of Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate also makes it a valuable intermediate in organic synthesis. Its reactivity towards nucleophilic substitution and addition reactions has been exploited to construct more complex molecules. For example, it has been used as a building block in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents.
Recent research has also delved into the environmental impact of this compound. Studies have shown that it biodegrades under specific conditions, reducing its environmental footprint. This information is crucial for industries aiming to adopt more sustainable practices while utilizing this compound.
In conclusion, Ethyl 3-(5-Ethylthiophen-2-yl)-3-Oxopropanoate (CAS No. 1274052-38-8) is a multifaceted compound with diverse applications across various fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and industry.
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